(R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
Overview
Description
(R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C16H24N2O4 and its molecular weight is 308.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity Against Carcinoma Cell Lines : Studies have shown that derivatives of this compound, such as (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate in jaspine B, exhibit cytotoxic activity against several human carcinoma cell lines. This finding suggests potential applications in cancer research and therapy (Tang et al., 2014).
Intermediate in Chiral Organoselenanes and Organotelluranes : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related compound, leads to optically pure (R)- and (S)-enantiomers. These enantiomers are key intermediates in chiral organoselenanes and organotelluranes, indicating their importance in stereochemistry and materials science (Piovan et al., 2011).
Synthesis Efficiency and Yield : The synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, involving Boc-involved neighboring group participation, is noted for its simplicity, cost efficiency, yield, and purification procedure. This highlights the compound's utility in efficient synthetic processes (Li et al., 2015).
Biologically Active Compound Intermediates : Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate serves as an important intermediate in biologically active compounds such as omisertinib (AZD9291), indicating its role in pharmaceutical development (Zhao et al., 2017).
Photoredox-Catalyzed Amination : This compound is used in photoredox-catalyzed amination of o-hydroxyarylenaminones to assemble 3-aminochromones under mild conditions, showing its application in organic synthesis and possibly in the development of novel pharmaceuticals (Wang et al., 2022).
Asymmetric Mannich Reaction : The compound is utilized in the synthesis of chiral amino carbonyl compounds via the asymmetric Mannich reaction, a fundamental reaction in organic chemistry with implications for synthesizing biologically active molecules (Yang et al., 2009).
Diels-Alder Reactions : The Diels-Alder reaction of derivatives of this compound is used to prepare 2-amido substituted furans, demonstrating its versatility in synthetic organic chemistry (Padwa et al., 2003).
Mechanism of Action
Target of Action
It is known that carbamates, a category of organic compounds to which this compound belongs, have a wide range of targets depending on their specific structure . They are often used in medicinal chemistry and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .
Mode of Action
For instance, they can modulate inter- and intramolecular interactions with target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Biochemical Pathways
For example, they are used as a peptide bond surrogate in medicinal chemistry . They also serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis .
Pharmacokinetics
Carbamates in general are known for their chemical stability and capability to permeate cell membranes, which can impact their bioavailability .
Result of Action
For instance, they can modulate biological properties and improve stability and pharmacokinetic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of carbamates. Factors such as pH, temperature, and the presence of other compounds can affect the stability and reactivity of carbamates . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHRDPIWMGLOQJ-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556352 | |
Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115186-33-9 | |
Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.